(S)-2-氨基-5-氧代己酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

BICA-Na is synthesized through the reaction of isocyanuric acid with sodium hydroxide (NaOH) and potassium bromide (KBr) in the presence of an oxidizing agent. This synthesis yields a stable solid that can efficiently transfer bromenium ions to unsaturated substrates, making it a valuable reagent for bromination processes (Crespo et al., 2013).

Molecular Structure Analysis

The molecular structure of BICA-Na and its derivatives has been characterized by various spectroscopic methods, including NMR and high-resolution mass spectrometry. These studies provide detailed insights into the compound's structure, aiding in the understanding of its reactivity and applications in chemical synthesis (Turhanen, 2022).

Chemical Reactions and Properties

BICA-Na serves as an efficient brominating agent for aromatic compounds, alkenes, and various other organic molecules. Its ability to brominate under mild conditions without causing significant side reactions makes it a preferable choice for specific synthetic pathways. The compound's reactivity with different organic substrates illustrates its versatility in organic synthesis (Okada et al., 2003).

Physical Properties Analysis

The physical properties of BICA-Na, such as solubility in various solvents and stability under different conditions, are crucial for its storage and handling. The compound is generally stable, but precautions should be taken to avoid decomposition, which may affect its efficiency as a brominating agent. Understanding these properties is essential for its effective use in chemical reactions (Virgil, 2001).

Chemical Properties Analysis

BICA-Na's chemical properties, including its reactivity with different functional groups and its role in facilitating various chemical transformations, underscore its significance in organic chemistry. The compound's ability to act as a source of electrophilic bromine enables a wide range of bromination reactions, contributing to its utility in synthetic organic chemistry (Hoelz, 2010).

科学研究应用

化学合成和修饰

(S)-2-氨基-5-氧代己酸盐酸盐参与各种化合物的合成和修饰。来自赖氨酸的席夫碱,包括这种化合物的衍生物,已经显示出作为轻钢腐蚀抑制剂的潜力,其中一种衍生物在特定浓度下显示出惊人的抑制效率达到95.6%。该研究强调了席夫碱在轻钢表面的吸附,遵循朗缪尔吸附等温线模型,并得到来自各种分析方法(如SEM和EDX)的支持 (Gupta et al., 2016)。同样,从相关化合物中合成了(S)-2-氨基-5-氧代己酸盐酸盐的特定衍生物,称为(S)-(+)-2-氨基-6-(氨氧基)己酸,总产率良好,展示了该化合物在化学合成中的多功能性 (Adamczyk & Reddy, 2001)。

生化研究和应用

对(S)-2-氨基-5-氧代己酸盐酸盐的衍生物的生化性质进行了广泛研究。例如,6-氨基己酸,一种ω-氨基酸,在修饰肽和聚酰胺合成纤维行业中发挥着关键作用。它还被用作各种生物活性结构中的连接物,表明了它在生化研究和工业应用中的重要性 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。

大环和生物活性结构

该化合物的衍生物还被用于创建复杂结构,如六氨基大环,这表明了在协调复杂化学结构和反应方面的潜力。这种大环通过与盐酸的氢键相互作用合成并结晶,通过氢键相互作用形成双主体复合物,展示了复杂的分子结构 (Gibson et al., 2009)。

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide” was not found, similar compounds such as hydrobromic acid are known to be corrosive and can cause severe skin burns and eye damage4.

未来方向

The future directions for research on “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions were not found in the available literature.

Please note that this information is based on the closest available data and may not be entirely accurate for “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide”. Always consult with a professional for more accurate information.

属性

IUPAC Name |

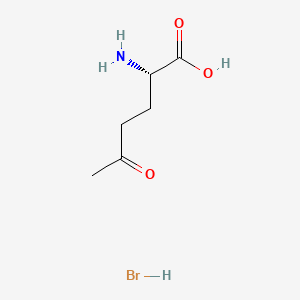

(2S)-2-amino-5-oxohexanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQKNRUNFROUCX-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@@H](C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675591 |

Source

|

| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide | |

CAS RN |

1217856-43-3 |

Source

|

| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)